Chiral Synthesis Purity Versus Racemic Mixtures for Scaffold Development
The target compound, as a specific regioisomer, achieves a high synthetic purity (yield 98%, mp 54-58°C) through a defined catalytic hydrogenation pathway, offering a distinct advantage over racemic mixtures of chiral amino alcohols which often require costly chiral separation and show lower initial purity . In comparison, the (R)- and (S)- chiral forms of the closely related 2-amino-2-(3,5-difluorophenyl)ethanol are sold at purities typically between 95-97%, while the racemic 2-amino-1-(3,4-difluorophenyl)ethanol lacks the same extensive chiral characterization .
| Evidence Dimension | Synthetic yield and physical state characterization |
|---|---|
| Target Compound Data | Yield: 98%; mp 54-58°C (white solid) |
| Comparator Or Baseline | 2-Amino-1-(3,4-difluorophenyl)ethanol (racemic): no reported melting point or synthesis yield; 2-Amino-2-(3,5-difluorophenyl)ethanol chiral forms: 95-97% purity |
| Quantified Difference | 3-5% higher purity and fully characterized melting point for the target compound's synthesis route |
| Conditions | Reduction of nitroaldol intermediate with PtO2/H2 at 40 psig in ethanol |
Why This Matters
Procuring a building block with a well-characterized, high-yield synthesis route and solid physical properties reduces risk in scale-up and ensures consistency in multi-step medicinal chemistry campaigns.
